molecular formula C21H15NO5 B3644348 2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3644348
M. Wt: 361.3 g/mol
InChI Key: ZWZLPRGTXMDIKC-UHFFFAOYSA-N
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Description

2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both hydroxyl and methoxy functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This step involves the cyclization of an appropriate precursor to form the isoindole core.

    Functional Group Introduction: Hydroxyl and methoxy groups are introduced through selective reactions, often involving reagents like methanol and hydroxylating agents.

    Final Assembly: The final step involves coupling the phenyl and phenoxy groups to the isoindole core under controlled conditions.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced isoindole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like sodium methoxide or sodium hydroxide.

Scientific Research Applications

2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s reactivity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other isoindole derivatives with varying functional groups. For example:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-hydroxyphenyl)-5-(2-methoxyphenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-26-18-7-2-3-8-19(18)27-15-9-10-16-17(12-15)21(25)22(20(16)24)13-5-4-6-14(23)11-13/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZLPRGTXMDIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
2-(3-HYDROXYPHENYL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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